molecular formula C16H19N3O2 B8325331 4-methyl-N-(3-(oxazol-5-yl)phenyl)piperidine-4-carboxamide

4-methyl-N-(3-(oxazol-5-yl)phenyl)piperidine-4-carboxamide

Cat. No. B8325331
M. Wt: 285.34 g/mol
InChI Key: MVCNJHFOTGFXDW-UHFFFAOYSA-N
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Patent
US08193202B2

Procedure details

To a solution of tert-butyl 4-methyl-4-(3-(oxazol-5-yl)phenylcarbamoyl)piperidine-1-carboxylate from step A (77.7 mg, 0.202 mmol) in methanol (3 mL) was added HCl (4.0 N in dioxane, 0.4 mL, 1.6 mmol). The reaction was stirred for 15 hours and then concentrated to dryness to give the title compound as the hydrochloride salt. MS (ES+) [M+H]+=286.2.
Name
tert-butyl 4-methyl-4-(3-(oxazol-5-yl)phenylcarbamoyl)piperidine-1-carboxylate
Quantity
77.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:15](=[O:28])[NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([C:23]3[O:27][CH:26]=[N:25][CH:24]=3)[CH:18]=2)[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.Cl>CO>[CH3:1][C:2]1([C:15]([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([C:23]3[O:27][CH:26]=[N:25][CH:24]=3)[CH:18]=2)=[O:28])[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1

Inputs

Step One
Name
tert-butyl 4-methyl-4-(3-(oxazol-5-yl)phenylcarbamoyl)piperidine-1-carboxylate
Quantity
77.7 mg
Type
reactant
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(NC1=CC(=CC=C1)C1=CN=CO1)=O
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(CCNCC1)C(=O)NC1=CC(=CC=C1)C1=CN=CO1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.